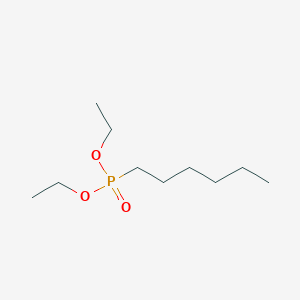
Diethylester der Hexylphosphonsäure
Übersicht
Beschreibung
1-Diethoxyphosphorylhexane is an organophosphorus compound with the molecular formula C10H23O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by hexyl and diethyl ester groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-Diethoxyphosphorylhexane has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Hexylphosphonic acid diethyl ester, also known as diethyl hexylphosphonate, is a type of H-phosphonate ester . The primary targets of this compound are the P-H bonds in its structure . These bonds can undergo various transformations, leading to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .
Mode of Action
The mode of action of hexylphosphonic acid diethyl ester involves several potential pathways. Depending on the conditions and the type of reagents used, the reactions of H-phosphonate esters may involve :
Biochemical Pathways
The biochemical pathways affected by hexylphosphonic acid diethyl ester are primarily related to the transformation of P-H bonds into P-heteroatom bonds . This transformation is fundamental to the chemistry of this class of phosphorus compounds . The compound’s actions can influence the synthesis of biologically important phosphorus compounds .
Pharmacokinetics
It’s known that h-phosphonate mono- and diesters show considerable resistance to oxidation, base- and acid-catalyzed hydrolysis, or solvolysis . This stability is attributed to the relatively high electron density in the vicinity of the phosphorus atom in their anionic form .
Result of Action
The result of hexylphosphonic acid diethyl ester’s action is the production of highly reactive species bearing a good leaving group . These species are produced when H-phosphonate monoester anions, which possess a nucleophilic oxygen atom, react rapidly with a range of condensing agents .
Action Environment
The action of hexylphosphonic acid diethyl ester can be influenced by environmental factors such as the presence of other reagents and the conditions of the reaction . For instance, the reactions of H-phosphonate esters may involve different pathways depending on the conditions and the type of reagents used .
Biochemische Analyse
Biochemical Properties
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more
Cellular Effects
Phosphonate esters are known to mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Hexylphosphonic acid diethyl ester could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more
Metabolic Pathways
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .
Transport and Distribution
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .
Subcellular Localization
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylhexane can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, hexyl bromide can react with triethyl phosphite under controlled conditions to yield hexylphosphonic acid diethyl ester .
Industrial Production Methods: In industrial settings, the synthesis of hexylphosphonic acid diethyl ester often involves large-scale reactions using high-purity reagents and catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Diethoxyphosphorylhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of phosphonate esters .
Vergleich Mit ähnlichen Verbindungen
- Ethylphosphonic acid diethyl ester: Shorter alkyl chain, different solubility and reactivity.
- Methylphosphonic acid diethyl ester: Even shorter chain, used in different contexts.
- Butylphosphonic acid diethyl ester: Intermediate chain length, different industrial applications .
Eigenschaften
IUPAC Name |
1-diethoxyphosphorylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUJWLDQIIFQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167209 | |
| Record name | Hexylphosphonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16165-66-5 | |
| Record name | Diethyl P-hexylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16165-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexylphosphonic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016165665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylphosphonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)









